molecular formula C16H14ClNOS B2571008 (E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one CAS No. 2034896-49-4

(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one

Cat. No. B2571008
CAS RN: 2034896-49-4
M. Wt: 303.8
InChI Key: NDAQHPYZOIMRBU-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms within a molecule .

Scientific Research Applications

Crystal Growth and Characterization

Background: The compound’s crystal structure and properties play a crucial role in various applications. Let’s explore its growth and characterization.

Findings:

Nonlinear Optical Properties

Background: Understanding the nonlinear optical behavior of molecules is essential for optoelectronic applications.

Findings:

Biological Applications

Background: Exploring the compound’s impact on biological systems is essential for potential therapeutic applications.

Findings:

Synthetic Equivalent

Background: Understanding its synthetic utility can guide further research.

Findings:

Conclusion

This compound shows promise in crystal engineering, nonlinear optics, biological studies, and synthetic applications. Its unique properties make it a fascinating subject for further investigation. 🌟

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems, for example, by binding to a specific receptor or inhibiting a specific enzyme .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. These studies can provide information on the compound’s potential risks to human health and the environment .

properties

IUPAC Name

(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c17-15-10-13-11-18(9-8-14(13)20-15)16(19)7-6-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAQHPYZOIMRBU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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